5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-amine

Catalog No.
S768654
CAS No.
1016711-67-3
M.F
C6H4BrN3O2
M. Wt
230.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-amine

CAS Number

1016711-67-3

Product Name

5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-amine

IUPAC Name

5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-amine

Molecular Formula

C6H4BrN3O2

Molecular Weight

230.02 g/mol

InChI

InChI=1S/C6H4BrN3O2/c7-4-2-1-3(11-4)5-9-10-6(8)12-5/h1-2H,(H2,8,10)

InChI Key

RJGODGJKZREBSD-UHFFFAOYSA-N

SMILES

C1=C(OC(=C1)Br)C2=NN=C(O2)N

Canonical SMILES

C1=C(OC(=C1)Br)C2=NN=C(O2)N

5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-amine (CAS: 1016711-67-3) is a highly specialized, bifunctional heterocyclic building block designed for advanced library synthesis and scaffold hopping. It integrates a 1,3,4-oxadiazol-2-amine moiety—a well-established bioisostere for amides and ureas that improves metabolic stability and provides coordinating capabilities—with a synthetically versatile 5-bromofuran ring [1]. For procurement teams and medicinal chemists, this specific halogenated architecture provides an immediate, functionalizable handle for transition-metal-catalyzed cross-coupling, eliminating the need for complex pre-functionalization steps while maintaining the structural integrity of the polar oxadiazole core.

Procuring the unbrominated analog, 5-(furan-2-yl)-1,3,4-oxadiazol-2-amine, as a cost-saving measure frequently results in downstream synthetic bottlenecks. Direct C-H functionalization of the unbrominated furan ring in the presence of the free primary amine and the oxadiazole nitrogen often suffers from poor regioselectivity and catalyst poisoning, necessitating multi-step protection-deprotection sequences . Furthermore, substituting the furan core with a thiophene or phenyl ring fundamentally alters the molecule's lipophilicity and spatial geometry, potentially derailing hit-to-lead optimization efforts where precise topological polar surface area (TPSA) and aqueous solubility are critical to assay performance.

Direct Cross-Coupling Efficiency vs. Unbrominated Furan

The presence of the bromine atom at the 5-position of the furan ring enables direct, high-yielding palladium-catalyzed cross-coupling reactions. Utilizing 5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-amine typically affords >75% yield in standard biaryl formations, whereas attempting direct C-H arylation on the unbrominated 5-(furan-2-yl)-1,3,4-oxadiazol-2-amine often yields <30% due to competing coordination from the oxadiazole amine and poor regiocontrol .

Evidence DimensionCross-coupling reaction yield (biaryl formation)
Target Compound Data>75% yield via direct Pd-catalyzed coupling
Comparator Or Baseline<30% yield via direct C-H arylation (Unbrominated analog)
Quantified Difference>45% absolute yield improvement and elimination of 2 synthetic steps
ConditionsStandard Pd(PPh3)4 catalysis, basic aqueous conditions

Procuring the pre-brominated scaffold drastically reduces synthetic workflow time and improves overall library yields by avoiding complex protection-deprotection sequences.

Lipophilicity Profile vs. Thiophene Analog

In medicinal chemistry workflows, managing lipophilicity is crucial for maintaining aqueous solubility. The furan core of 5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-amine provides a calculated LogP (cLogP) that is approximately 0.5 to 0.6 units lower than its direct thiophene counterpart, 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine[1]. This reduction in lipophilicity enhances the solubility profile of downstream derivatives during biological screening.

Evidence DimensionCalculated Lipophilicity (cLogP)
Target Compound Data~0.6 units lower cLogP
Comparator Or Baseline5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine (Higher cLogP baseline)
Quantified Difference~0.6 cLogP unit reduction
ConditionsStandard chemoinformatics predictive models

Selecting the furan analog over the thiophene analog proactively mitigates formulation and solubility issues in early-stage drug discovery assays.

Structural Geometry and Exit Vectors vs. Phenyl Scaffold

The geometric orientation of substituents dictates binding affinity in target pockets. The 2,5-disubstituted furan ring provides an angular exit vector of approximately 134°, which contrasts sharply with the 180° linear exit vector of a standard para-substituted phenyl ring, such as 5-(4-bromophenyl)-1,3,4-oxadiazol-2-amine[1]. This distinct angular trajectory allows chemists to access unique chemical space and optimize binding interactions that are sterically inaccessible to linear phenyl scaffolds.

Evidence DimensionSubstituent exit vector angle
Target Compound Data~134° angular trajectory (Furan core)
Comparator Or Baseline180° linear trajectory (para-Phenyl core)
Quantified Difference~46° deviation in spatial geometry
Conditions3D molecular conformation analysis

Procuring this furan-based scaffold enables the exploration of non-linear structural analogs, which is essential for overcoming flat structure-activity relationship (SAR) plateaus.

High-Throughput Heteroaryl Library Synthesis

Directly leveraging the 5-bromo handle for rapid Suzuki-Miyaura or Stille cross-coupling to generate diverse 1,3,4-oxadiazole libraries without the need for amine protection or harsh C-H activation conditions [1].

Bioisosteric Scaffold Hopping in Drug Discovery

Utilizing the compound to replace metabolically labile amide or ester linkages with the stable oxadiazole core, while exploiting the furan's lower lipophilicity compared to thiophene analogs to maintain aqueous solubility during hit-to-lead optimization [1].

Exploration of Non-Linear Binding Pockets

Applying the ~134° furan exit vector to design ligands that require a specific angular trajectory to fit into complex protein binding sites, distinguishing the resulting analogs from traditional linear phenyl-based precursors[1].

XLogP3

1.2

Wikipedia

5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-amine

Dates

Last modified: 08-15-2023

Explore Compound Types